molecular formula C19H18N4O3 B2633632 N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 898427-00-4

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2633632
CAS No.: 898427-00-4
M. Wt: 350.378
InChI Key: HQCFYIWPJDOPLB-UHFFFAOYSA-N
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Description

N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the subsequent functionalization to introduce the ethanediamide and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic core or the pyridinylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its tricyclic core provides a rigid framework that enhances its binding affinity and specificity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-10-14-9-15(8-13-2-1-7-23(16)17(13)14)22-19(26)18(25)21-11-12-3-5-20-6-4-12/h3-6,8-9H,1-2,7,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFYIWPJDOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=NC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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